molecular formula C26H20N4O4S B5399139 3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B5399139
M. Wt: 484.5 g/mol
InChI Key: PAZGILBXCIEMSE-FLNQGOITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a thiadiazolo-pyrimidine core with a furan and benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids, often under conditions such as reflux or catalytic environments .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-{(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoic acid apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-[5-[(E)-[5-imino-7-oxo-2-(1-phenylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-2-19(15-7-4-3-5-8-15)24-29-30-22(27)20(23(31)28-26(30)35-24)14-18-11-12-21(34-18)16-9-6-10-17(13-16)25(32)33/h3-14,19,27H,2H2,1H3,(H,32,33)/b20-14+,27-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZGILBXCIEMSE-FLNQGOITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=N)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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